molecular formula C20H36OSn B14441041 Tributyl[(4-methoxyphenyl)methyl]stannane CAS No. 74260-40-5

Tributyl[(4-methoxyphenyl)methyl]stannane

Cat. No.: B14441041
CAS No.: 74260-40-5
M. Wt: 411.2 g/mol
InChI Key: DETZMKRSLGLLHG-UHFFFAOYSA-N
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Description

Tributyl[(4-methoxyphenyl)methyl]stannane is an organotin compound with the molecular formula C20H36OSn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one (4-methoxyphenyl)methyl group. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl[(4-methoxyphenyl)methyl]stannane typically involves the reaction of 4-bromoanisole with magnesium turnings in tetrahydrofuran to form a Grignard reagent. This intermediate is then reacted with tributyltin chloride to yield the desired stannane compound .

  • Formation of Grignard Reagent

      Reactants: 4-bromoanisole, magnesium turnings

      Solvent: Tetrahydrofuran

      Conditions: Reflux temperature, nitrogen atmosphere

  • Reaction with Tributyltin Chloride

      Reactants: Grignard reagent, tributyltin chloride

      Conditions: Reflux for 12 hours

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate safety and environmental controls due to the toxicity of organotin compounds.

Chemical Reactions Analysis

Types of Reactions

Tributyl[(4-methoxyphenyl)methyl]stannane undergoes various types of chemical reactions, including:

    Substitution Reactions: The tin-carbon bonds can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different organotin oxides.

    Coupling Reactions: It can participate in Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.

Major Products Formed

    Substitution Reactions: Formation of new organotin compounds with different substituents.

    Oxidation Reactions: Formation of organotin oxides.

    Coupling Reactions: Formation of biaryl or other coupled products.

Scientific Research Applications

Tributyl[(4-methoxyphenyl)methyl]stannane is used in various scientific research applications, including:

    Organic Synthesis: It is used as a reagent in the Stille coupling reaction to form carbon-carbon bonds.

    Material Science: It is used in the synthesis of organotin polymers and materials with unique properties.

    Biological Studies: It is studied for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for drug development.

Mechanism of Action

The mechanism of action of tributyl[(4-methoxyphenyl)methyl]stannane involves its ability to form stable carbon-tin bonds, which can be selectively broken and reformed in various chemical reactions. The tin atom can coordinate with different ligands, facilitating various catalytic and synthetic processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl[(4-methoxyphenyl)methyl]stannane is unique due to the presence of the 4-methoxyphenyl group, which imparts specific electronic and steric properties that influence its reactivity and applications in organic synthesis and material science.

Properties

CAS No.

74260-40-5

Molecular Formula

C20H36OSn

Molecular Weight

411.2 g/mol

IUPAC Name

tributyl-[(4-methoxyphenyl)methyl]stannane

InChI

InChI=1S/C8H9O.3C4H9.Sn/c1-7-3-5-8(9-2)6-4-7;3*1-3-4-2;/h3-6H,1H2,2H3;3*1,3-4H2,2H3;

InChI Key

DETZMKRSLGLLHG-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC1=CC=C(C=C1)OC

Origin of Product

United States

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